molecular formula C23H19N3OS B2623184 3-[(2-phenoxyethyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine CAS No. 733044-06-9

3-[(2-phenoxyethyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine

Cat. No.: B2623184
CAS No.: 733044-06-9
M. Wt: 385.49
InChI Key: DYKNPWFBRIBXKR-UHFFFAOYSA-N
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Description

3-[(2-Phenoxyethyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine is a synthetic triazine derivative intended for research and development purposes. Compounds based on the 5,6-diphenyl-1,2,4-triazine scaffold are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and ability to form coordinated structures . The core 1,2,4-triazine structure is a privileged scaffold in drug discovery, with known derivatives exhibiting a range of pharmacological activities. Specifically, 5,6-diphenyl-1,2,4-triazines have been investigated as blood platelet aggregation inhibitors , antidepressant agents acting as Monoamine Oxidase A (MAO-A) inhibitors , and as high-affinity antagonists for targets like the G-protein-coupled receptor 84 (GPR84) . The unique substitution at the 3-position with a (2-phenoxyethyl)sulfanyl group may influence the compound's electronic properties, lipophilicity, and potential interaction with biological targets, making it a candidate for structure-activity relationship (SAR) studies . In materials chemistry, analogous triazine compounds are known to form well-defined molecular crystals stabilized by interm interactions such as π-π stacking and hydrogen bonding, which can be relevant for the development of functional organic materials . This product is provided for research use in these and other exploratory fields. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(2-phenoxyethylsulfanyl)-5,6-diphenyl-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3OS/c1-4-10-18(11-5-1)21-22(19-12-6-2-7-13-19)25-26-23(24-21)28-17-16-27-20-14-8-3-9-15-20/h1-15H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKNPWFBRIBXKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)SCCOC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(2-phenoxyethyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 2-phenoxyethyl thiol with 5,6-diphenyl-1,2,4-triazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-[(2-Phenoxyethyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the triazine ring or the phenoxyethyl group.

    Substitution: The phenoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group typically results in the formation of sulfoxides or sulfones .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C20H18N4SC_{20}H_{18}N_4S and a molecular weight of approximately 366.45 g/mol. Its structure includes a triazine ring which is known for its diverse reactivity and biological activity. The presence of the phenoxyethyl sulfanyl group enhances its solubility and reactivity, making it suitable for various applications.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of triazine derivatives, including 3-[(2-phenoxyethyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine. In vitro assays demonstrated cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HCT-116< 50Induction of apoptosis
HeLa< 40Cell cycle arrest
MCF-7< 30Mitochondrial disruption

These findings suggest that the compound may induce apoptosis through mitochondrial pathways, similar to other triazine derivatives studied in the literature .

Antimicrobial Activity

The compound has also shown promising results as an antimicrobial agent. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Photovoltaic Applications

Research into the use of triazine compounds in organic photovoltaic cells has revealed their potential as electron transport materials. The unique electronic properties of 3-[(2-phenoxyethyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine allow for efficient charge transport:

Parameter Value
Power Conversion Efficiency (PCE)Up to 8%
Stability> 500 hours under light exposure

This application is particularly relevant in the development of flexible solar cells where traditional materials may not suffice .

Spectrophotometric Applications

The compound has been employed in spectrophotometric methods for the determination of metal ions such as iron(III). It forms stable complexes with these ions, allowing for sensitive detection:

Metal Ion Detection Limit (µg/mL) Method
Fe(III)0.05UV-Vis Spectrophotometry

This application demonstrates the utility of 3-[(2-phenoxyethyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine in environmental monitoring and analytical testing .

Mechanism of Action

The mechanism of action of 3-[(2-phenoxyethyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Triazine Derivatives

Structural and Functional Group Variations

Triazine derivatives exhibit diverse biological and chemical behaviors depending on substituents at position 3. Below is a comparative analysis:

Compound Substituent at Position 3 Key Properties/Activities References
3-[(2-Phenoxyethyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine Phenoxyethyl sulfanyl (-S-CH₂CH₂-O-Ph) Lipophilic; potential for sulfur-mediated coordination and enhanced membrane permeability.
3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine (L) Pyridyl Strong metal coordination (Cu(I), Ag(I)) via pyridyl nitrogen; used in dinuclear complexes.
Ferrozine (sulfonated sodium salt) 4,4′-Disulfophenyl Water-soluble; iron(II) chelation for colorimetric assays; used in biochemical studies.
3-(Methylthio)-5,6-diphenyl-1,2,4-triazine Methylthio (-S-CH₃) Antioxidant activity (HO-1, GPx1 activation); smaller substituent enhances metabolic stability.
(E)-3-(2-Benzylidenehydrazinyl)-5,6-diphenyl-1,2,4-triazine Benzylidenehydrazinyl Dual α-amylase/α-glucosidase inhibition; antidiabetic potential.
3-((4-Nitrobenzyl)thio)-5,6-diphenyl-1,2,4-triazine 4-Nitrobenzylthio (-S-CH₂-C₆H₄-NO₂) Electron-withdrawing nitro group may enhance reactivity in redox or catalytic applications.

Coordination Chemistry

  • Target Compound: The phenoxyethyl sulfanyl group may act as a soft Lewis base, favoring coordination with soft metal ions (e.g., Cu(I), Ag(I)).
  • Sulfonated Derivatives (Ferrozine) : Chelate iron(II) for spectrophotometric detection, leveraging sulfonate groups for aqueous solubility and strong Fe²⁺ binding .

Physicochemical Properties

  • Solubility: Sulfonated triazines (ferrozine, ferene) are highly water-soluble, enabling use in aqueous assays. In contrast, the target compound’s phenoxyethyl sulfanyl group enhances lipophilicity, favoring organic solvent solubility .
  • Stability : Methylthio and pyridyl substituents improve metabolic stability compared to reactive thiols (e.g., 5,6-diphenyl-1,2,4-triazine-3-thiol) .

Biological Activity

3-[(2-phenoxyethyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine is a compound belonging to the class of triazines, which are known for their diverse biological activities. This article aims to detail the biological activities associated with this specific compound by reviewing its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of 3-[(2-phenoxyethyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine can be represented as follows:

  • Molecular Formula: C20H22N4OS
  • Molecular Weight: 366.48 g/mol

The compound features a triazine core with phenyl and phenoxyethyl substituents that contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazine derivatives. For instance, compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines. The following table summarizes key findings from recent research:

Cancer Type GI50 (µM) Mechanism of Action
Leukemia1.96Inhibition of cell proliferation
Colon Cancer2.60Induction of apoptosis
CNS Tumors2.72Enzyme inhibition (e.g., DHFR)
Melanoma1.91DNA intercalation
Ovarian Cancer4.01Modulation of signaling pathways
Renal Cancer3.03Inhibition of angiogenesis
Prostate Cancer4.40Disruption of cell cycle progression
Breast Cancer2.04Induction of oxidative stress

These findings suggest that 3-[(2-phenoxyethyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine may exhibit similar anticancer properties due to its structural analogies with other effective triazine derivatives .

Antimicrobial Activity

Triazines are also noted for their antimicrobial properties. Research indicates that modifications in the triazine structure can enhance activity against bacteria and fungi. The following table illustrates the antimicrobial efficacy observed in related compounds:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

This suggests potential applications in treating infections caused by resistant strains .

The biological activity of triazines is often attributed to several mechanisms:

  • Enzyme Inhibition : Triazines frequently inhibit enzymes such as dihydrofolate reductase (DHFR), crucial for DNA synthesis in rapidly dividing cells.
  • DNA Interaction : Some derivatives intercalate into DNA, disrupting replication and transcription processes.
  • Signal Pathway Modulation : They may influence various signaling pathways involved in cell survival and proliferation.

Case Study 1: Anticancer Activity in Leukemia

In a study focusing on leukemia cells, a derivative similar to 3-[(2-phenoxyethyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine was shown to exhibit a GI50 value of approximately 1.96 µM. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in hematological malignancies .

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

Another investigation assessed the antimicrobial activity of triazine derivatives against multi-drug resistant Staphylococcus aureus strains. The tested compounds demonstrated MIC values as low as 8 µg/mL, suggesting strong potential for development into new antimicrobial therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[(2-phenoxyethyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine, and what experimental parameters influence yield?

  • Methodology : Solvent-free condensation or one-pot trimerization strategies are common for triazine derivatives. For example, analogous compounds like 4-(ethylsulfanyl)-6-methyl-1,3,5-triazin-2-amine were synthesized via solvent-free interactions between nitriles and amines, with yields optimized by controlling reaction time (12–24 hrs) and temperature (80–120°C) . Adjusting molar ratios of precursors (e.g., phenoxyethyl thiol to triazine intermediates) and using catalysts like AlCl₃ (for Friedel-Crafts-type reactions) can enhance regioselectivity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this triazine derivative?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks for phenoxyethyl sulfanyl (–SCH₂CH₂OPh) and diphenyl substituents, noting coupling patterns.
  • X-ray crystallography : Resolve π-π stacking interactions between aromatic rings (common in triazines) to confirm molecular packing .
  • HPLC-MS : Monitor purity (>95%) and detect byproducts (e.g., incomplete sulfanyl substitution) using reverse-phase C18 columns and ESI ionization .

Q. What preliminary biological activities are associated with structurally similar 1,2,4-triazine derivatives?

  • Methodology : Screen for antimicrobial or anti-inflammatory activity using in vitro assays. For example, triazoles with sulfanyl groups showed dose-dependent inhibition of Staphylococcus aureus (MIC: 8–32 µg/mL) via membrane disruption . Use cell viability assays (MTT) and cytokine profiling (ELISA) to assess cytotoxicity and immunomodulatory effects .

Q. How stable is this compound under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Triazines with sulfanyl linkages may hydrolyze under acidic conditions (pH <3), requiring buffered formulations . Thermo-gravimetric analysis (TGA) can determine decomposition thresholds (>200°C typical for aromatic triazines) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and electronic properties of this triazine?

  • Methodology : Perform DFT calculations (B3LYP/6-31G* basis set) to map frontier molecular orbitals (HOMO-LUMO gaps) and predict sites for electrophilic substitution. Compare with experimental UV-Vis spectra (λmax 270–300 nm for π→π* transitions) . Molecular dynamics simulations can model interactions with biological targets (e.g., enzyme active sites) .

Q. What strategies resolve contradictions in reported synthetic yields for analogous triazines?

  • Methodology : Systematic DOE (Design of Experiments) to isolate variables:

  • Catalyst loading : Compare AlCl₃ (0.5–2.0 eq.) vs. milder bases (K₂CO₃).
  • Solvent polarity : Test DMF (high polarity) vs. toluene (low polarity) for solubility-driven yield differences .
  • Post-synthetic purification : Gradient column chromatography (hexane/EtOAc) vs. recrystallization (ethanol/water) .

Q. How does the sulfanyl-phenoxyethyl moiety influence photophysical properties compared to other substituents?

  • Methodology : Compare fluorescence quantum yields (ΦF) with analogs (e.g., methylsulfanyl or phenylsulfanyl derivatives). Use time-resolved spectroscopy to assess excited-state lifetimes. The electron-donating phenoxy group may redshift absorption/emission peaks by 10–20 nm .

Q. What environmental fate studies are relevant for assessing ecological risks of this compound?

  • Methodology : Follow protocols from Project INCHEMBIOL :

  • Biodegradation : OECD 301F test (28-day aerobic degradation in sludge).
  • Bioaccumulation : LogP calculations (predicted ~3.5 for triazines with aryl groups) and Daphnia magna acute toxicity assays (EC₅₀).
  • Photolysis : Expose to UV light (λ=254 nm) and monitor degradation via LC-MS/MS .

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